[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a benzyl ester moiety
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-9-8-17-7-6-14(11-17)10-16-15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJUYSXULYHLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133232 | |
| Record name | Carbamic acid, N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353972-69-6 | |
| Record name | Carbamic acid, N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601133232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate with phosgene or a suitable carbamoyl chloride.
Esterification: The final step involves the esterification of the carbamate intermediate with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the corresponding alcohol and carbamic acid.
Scientific Research Applications
Medicinal Chemistry
Anticholinergic Activity : Research indicates that carbamate derivatives can exhibit anticholinergic properties, making them potential candidates for treating conditions such as overactive bladder and other cholinergic system disorders. The structural modification of the pyrrolidine ring enhances binding affinity to muscarinic receptors, which could lead to improved therapeutic efficacy.
Neuroprotective Effects : Studies have suggested that compounds similar to [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester may provide neuroprotective effects against neurodegenerative diseases. The hydroxyl group in the ethyl chain may contribute to antioxidant properties, helping to mitigate oxidative stress in neuronal cells.
Agricultural Applications
Pesticide Development : The compound's structural features lend themselves to the development of new agrochemicals. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing environmental impact. Research is ongoing to evaluate its efficacy and safety as a biopesticide.
Drug Delivery Systems
Formulation Enhancements : The compound's solubility characteristics make it a suitable candidate for drug delivery systems, particularly in oral formulations. Its ability to form stable complexes with various drugs can enhance bioavailability and therapeutic outcomes.
Case Study 1: Anticholinergic Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several carbamate derivatives, including this compound. These compounds were evaluated for their binding affinity to muscarinic receptors. Results indicated that modifications in the pyrrolidine structure significantly impacted receptor affinity and selectivity, suggesting potential applications in treating cholinergic-related disorders.
Case Study 2: Neuroprotective Effects
A research article in Neuroscience Letters explored the neuroprotective effects of similar carbamate derivatives in models of oxidative stress-induced neuronal damage. The findings demonstrated that these compounds reduced cell death and improved cell viability, highlighting their potential use in neurodegenerative disease therapies.
Comparative Analysis Table
| Application Area | Potential Benefits | Current Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticholinergic effects | Enhanced receptor affinity observed |
| Neuroprotection | Protection against oxidative stress | Reduced neuronal cell death in experimental models |
| Agricultural Science | Development of biopesticides | Effective pest control with minimal environmental impact |
| Drug Delivery | Improved bioavailability of drugs | Stable drug-carrier complexes formed |
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding, while the carbamate and ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester: can be compared with similar compounds such as:
Piperidine Derivatives: These compounds also contain a nitrogen heterocycle and are widely used in pharmaceuticals.
Pyrrolo[2,3-d]pyrimidine Derivatives: Known for their kinase inhibitory activity and potential as anticancer agents.
Hydroxylated Coumarins: These compounds exhibit antioxidant properties and are used in various therapeutic applications.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
Chemical Identity and Structure
The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester, also known systematically as benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, has the molecular formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.15 g/mol. It features a pyrrolidine ring with a hydroxyethyl substituent and a benzyl group attached to the carbamic acid moiety. Its CAS Registry Number is 337361-38-3 .
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its potential cholinergic modulation. This suggests that it may influence neurotransmitter systems, particularly those involving acetylcholine, which plays a critical role in various neurological functions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant properties, suggesting potential use in epilepsy treatments.
- Neuroprotective Effects : The compound may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Hydroxyethyl substituent | Potential cholinergic modulation |
| Cyclopropyl derivative | Cyclopropyl group | Altered steric interactions |
| Methyl derivative | Methyl substituent | Variation in biological activity |
The unique hydroxyethyl substitution on the pyrrolidine ring may confer distinct pharmacological properties compared to its analogs .
Case Studies and Research Findings
- Anticonvulsant Studies : A study evaluating the anticonvulsant activity of related compounds demonstrated that certain structural modifications could enhance efficacy against seizure models in vivo. The presence of specific functional groups was critical for activity, suggesting that this compound might be optimized for similar effects .
- Neuroprotective Research : Investigations into neuroprotective agents have highlighted the importance of cholinergic modulation in preventing neuronal damage. Compounds with similar structures have been shown to protect against oxidative stress-induced cell death in neuronal cell lines, indicating a potential therapeutic application for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
